molecular formula C16H26N6O2 B4056669 4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine

4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine

Cat. No.: B4056669
M. Wt: 334.42 g/mol
InChI Key: FTJKAJXSAKEFCU-UHFFFAOYSA-N
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Description

4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine is a useful research compound. Its molecular formula is C16H26N6O2 and its molecular weight is 334.42 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methyl-6-(4-methyl-1-piperazinyl)-2-(4-methyl-1-piperidinyl)-5-nitropyrimidine is 334.21172409 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

Research has focused on the synthesis of related pyrimidine derivatives and their pharmacological properties. For instance, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Among these, compounds with significant antiemetic activity were highlighted for clinical investigation, demonstrating the potential of pyrimidine derivatives in therapeutic applications (Mattioda et al., 1975).

Anti-anoxic and Anti-lipid Peroxidation Activities

Kuno et al. (1992) synthesized novel 4-arylpyrimidine derivatives, including those with amino moieties in the pyrimidine ring, and tested them for anti-anoxic (AA) activity and anti-lipid peroxidation (ALP) activities. Some derivatives showed potency comparable to established compounds, suggesting their potential in treating conditions related to oxygen deprivation and lipid peroxidation in the brain (Kuno et al., 1992).

Structural and Chemical Properties

Orozco et al. (2009) explored the structural properties of a salt-type adduct related to pyrimidine and piperidine, demonstrating intricate hydrogen bonding patterns. This research contributes to understanding the chemical and physical properties of such compounds, which can influence their pharmacological activity (Orozco et al., 2009).

Antibacterial Activity

Pyrimidine derivatives have also been evaluated for their antibacterial activities. Matsumoto and Minami (1975) prepared derivatives with potent activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their utility in developing new antibacterial agents (Matsumoto & Minami, 1975).

Vasodilatory Effects

Mccall et al. (1983) studied heterocyclic O-sulfates derived from di- and triaminopyrimidine 3-oxides, revealing their hypotensive properties through direct vasodilation. Such findings indicate potential therapeutic applications for cardiovascular diseases (Mccall et al., 1983).

Properties

IUPAC Name

4-methyl-6-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-12-4-6-21(7-5-12)16-17-13(2)14(22(23)24)15(18-16)20-10-8-19(3)9-11-20/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJKAJXSAKEFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)N3CCN(CC3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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